![molecular formula C18H8ClN3O4 B12574134 Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- CAS No. 191849-09-9](/img/structure/B12574134.png)
Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-: is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a pyridoquinoline core substituted with a chloro and nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be cost-effective and scalable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: In medicine, Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- is explored for its therapeutic potential. Researchers are investigating its effects on various biological pathways and its potential use in treating diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to fully elucidate the molecular mechanisms underlying its effects .
Comparaison Avec Des Composés Similaires
- Pyrido[3,4-g]isoquinoline-5,10-dione
- Pyrimido[4,5-b]quinoline-2,4-dione
- Pyrido[2,3-d]pyrimidine
Comparison: Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
This detailed article provides a comprehensive overview of Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
191849-09-9 |
|---|---|
Formule moléculaire |
C18H8ClN3O4 |
Poids moléculaire |
365.7 g/mol |
Nom IUPAC |
4-chloro-9-(2-nitrophenyl)pyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C18H8ClN3O4/c19-11-6-8-21-16-14(11)18(24)15-13(17(16)23)10(5-7-20-15)9-3-1-2-4-12(9)22(25)26/h1-8H |
Clé InChI |
RDKCBRISAKGWLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C(=NC=C2)C(=O)C4=C(C=CN=C4C3=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
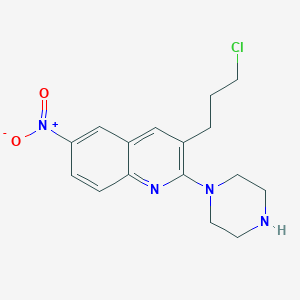

![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
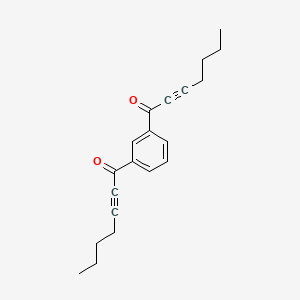
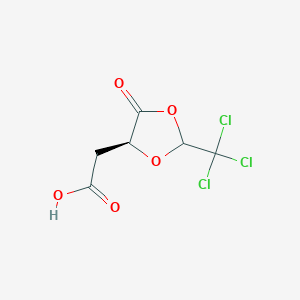
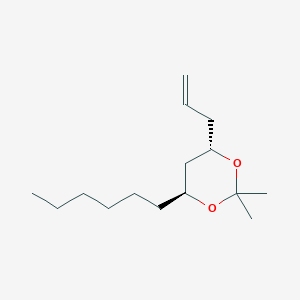
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
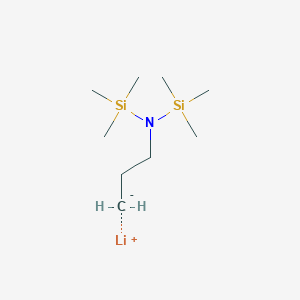
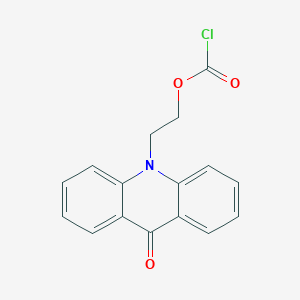
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)
